2-(6-nitropyridin-3-yl)-9H-carbazole
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Overview
Description
2-(6-nitropyridin-3-yl)-9H-carbazole is an organic compound that features a carbazole core substituted with a nitropyridine moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The nitropyridine group adds further functionality, making this compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-nitropyridin-3-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated nitropyridine under palladium catalysis . The reaction is usually carried out under an inert atmosphere, such as argon, and requires a base like potassium carbonate in a suitable solvent like toluene or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-nitropyridin-3-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
2-(6-nitropyridin-3-yl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(6-nitropyridin-3-yl)-9H-carbazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitropyridine group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloropyridin-3-yl)-9H-carbazole
- 2-(6-methylpyridin-3-yl)-9H-carbazole
- 2-(6-fluoropyridin-3-yl)-9H-carbazole
Uniqueness
2-(6-nitropyridin-3-yl)-9H-carbazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization .
Properties
Molecular Formula |
C17H11N3O2 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(6-nitropyridin-3-yl)-9H-carbazole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)17-8-6-12(10-18-17)11-5-7-14-13-3-1-2-4-15(13)19-16(14)9-11/h1-10,19H |
InChI Key |
JFDCQUNGQYSPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CN=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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